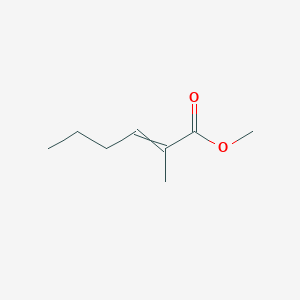
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- is an organic compound with the molecular formula C8H14O2. It is a methyl ester derivative of 2-methyl-2-hexenoic acid and is characterized by the presence of a double bond in the (Z)-configuration. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- can be achieved through several methods. One common approach involves the esterification of 2-methyl-2-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to its ester form.
Industrial Production Methods
In an industrial setting, the production of 2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to facilitate the esterification process. The reaction mixture is then subjected to distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- undergoes various chemical reactions, including:
Hydrogenation: The double bond in the compound can be hydrogenated to form the corresponding saturated ester, 2-methylhexanoic acid methyl ester.
Oxidation: The compound can be oxidized to form 2-methyl-2-hexenoic acid or further oxidized to produce other carboxylic acids.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation reaction, typically under mild conditions of hydrogen gas at room temperature.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic conditions to form amides or esters, respectively.
Major Products Formed
Hydrogenation: 2-Methylhexanoic acid methyl ester
Oxidation: 2-Methyl-2-hexenoic acid and other carboxylic acids
Substitution: Amides or esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in various biochemical reactions. The double bond in the (Z)-configuration may also influence its reactivity and interactions with enzymes and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexenoic acid, methyl ester, (E)-: This is the (E)-isomer of the compound, differing in the configuration of the double bond.
2-Methyl-2-hexenoic acid: The parent acid of the ester, lacking the methyl ester group.
2-Methylhexanoic acid methyl ester: The saturated ester formed by hydrogenation of the double bond.
Uniqueness
2-Hexenoic acid, 2-methyl-, methyl ester, (Z)- is unique due to its (Z)-configuration, which can influence its chemical reactivity and interactions with other molecules. This configuration may also impart distinct physical and chemical properties compared to its (E)-isomer and other related compounds.
Eigenschaften
CAS-Nummer |
50652-82-9 |
|---|---|
Molekularformel |
C8H14O2 |
Molekulargewicht |
142.20 g/mol |
IUPAC-Name |
methyl 2-methylhex-2-enoate |
InChI |
InChI=1S/C8H14O2/c1-4-5-6-7(2)8(9)10-3/h6H,4-5H2,1-3H3 |
InChI-Schlüssel |
PSOAOBLLWDXJGD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC=C(C)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


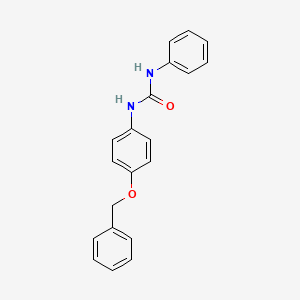

![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
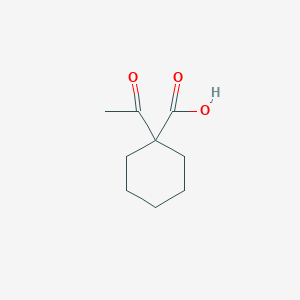
![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)

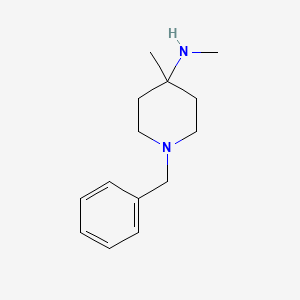

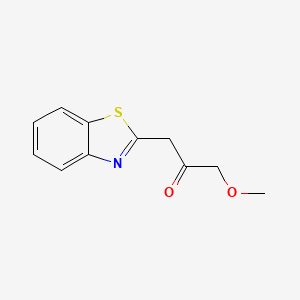
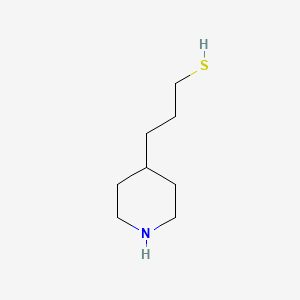
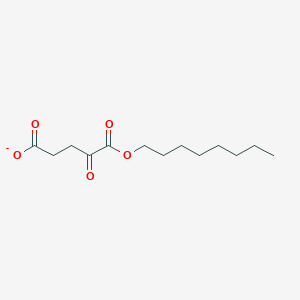
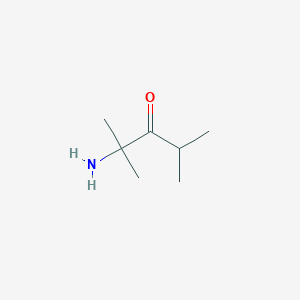

![5-Chloro-6-methoxy-2-methylbenzo[d]thiazole](/img/structure/B13960913.png)
